4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester
Description
4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester-protected carboxylic acid group at the 1-position and a sulfanylmethyl group substituted with a 2-hydroxyethyl moiety at the 4-position of the piperidine ring. Piperidine-1-carboxylic acid benzyl esters are widely used as intermediates in drug discovery, particularly for opioid receptor ligands and protease inhibitors, due to their versatility in chemical modifications .
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-10-11-21-13-15-6-8-17(9-7-15)16(19)20-12-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLSPHUMOPIAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution with Mercaptoethanol
Step 1: Synthesis of 4-(Chloromethyl)piperidine-1-carboxylic Acid Benzyl Ester
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Procedure : Piperidine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaOH) to form the 1-carbobenzyloxy (Cbz) derivative. Chloromethylation at the 4-position is achieved via the Blanc reaction (formaldehyde/HCl/ZnCl₂).
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Reaction :
Step 2: Thioether Formation with Mercaptoethanol
Route 2: Reductive Amination of 4-Oxopiperidine Derivatives
Step 1: Synthesis of 4-Oxo-piperidine-1-carboxylic Acid Benzyl Ester
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Procedure : Piperidone is protected with benzyl chloroformate, followed by oxidation of the 4-hydroxymethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Reaction :
Step 2: Reductive Amination with 2-Mercaptoethanolamine
Route 3: Thiol-Ene Click Chemistry
Step 1: Synthesis of 4-Allylpiperidine-1-carboxylic Acid Benzyl Ester
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Procedure : Allylation of 4-hydroxypiperidine-1-carboxylic acid benzyl ester using allyl bromide and a base (e.g., NaH).
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Reaction :
Step 2: Thiol-Ene Reaction with Mercaptoethanol
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Procedure : UV-initiated radical addition of mercaptoethanol to the allyl group.
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Reaction :
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Conditions : Methanol, 24 hours.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloromethylation, Thioether formation | 65–70% | High regioselectivity; simple reagents | Requires toxic chlorinating agents |
| Reductive Amination | Ketone formation, Reductive coupling | 60–65% | Avoids harsh conditions; scalable | Low yield due to competing side reactions |
| Thiol-Ene Chemistry | Allylation, Radical addition | 55–60% | Green chemistry approach; minimal byproducts | Requires specialized UV equipment |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce a primary alcohol.
Scientific Research Applications
4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfanylmethyl group may participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester with key analogs reported in the evidence, focusing on substituent variations, molecular properties, and applications:
Key Observations:
Substituent Effects on Molecular Weight: Bulky substituents (e.g., indole in ) increase molecular weight (>400 Da), whereas simpler groups (e.g., aminomethyl in ) reduce it (~250 Da). The hydroxyethylsulfanylmethyl group in the target compound likely confers intermediate molecular weight (~300–350 Da). Sulfonyl or tosyl groups (e.g., ) contribute significantly to molecular weight due to sulfur and oxygen content.
The 2-oxo-ethyl analog () exhibits crystalline solid properties (MP: 40–45°C), whereas indole-containing derivatives () are oily, reflecting differences in intermolecular interactions.
Reactivity and Stability: Sulfanylmethyl groups are prone to oxidation, forming sulfoxides or sulfones, which may limit shelf life (e.g., discontinued 3-isomer in ).
Synthetic Utility :
- Piperidine-1-carboxylic acid benzyl esters are commonly synthesized via carbamate formation (e.g., benzyl chloroformate reactions) or nucleophilic substitutions (e.g., propionyl chloride in ).
Notes
- Data Gaps : Direct experimental data for This compound are absent in the evidence. Properties are inferred from analogs.
- Synthetic Recommendations: A plausible route involves reacting 4-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester with 2-chloroethanol, followed by purification via flash chromatography (similar to ).
- Pharmacological Potential: Hydroxyethylsulfanylmethyl groups may enhance binding to targets like opioid receptors or enzymes with thiol-binding pockets, warranting further exploration .
Biological Activity
4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems is crucial for its application in medicinal chemistry and pharmacology. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the piperidine ring, the introduction of the hydroxyethylthio group, and the esterification with benzyl alcohol.
Research indicates that this compound may interact with various neurotransmitter systems, particularly involving dopamine and norepinephrine transporters. Compounds similar to this structure have shown significant affinity for these transporters, suggesting potential applications in treating neurological disorders such as depression and ADHD .
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine compounds can inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is crucial for enhancing mood and cognitive functions .
| Study | Findings |
|---|---|
| Study 1 | High affinity for dopamine transporter (DAT) |
| Study 2 | Moderate affinity for norepinephrine transporter (NET) |
Case Studies
- Neuropharmacological Effects : A study evaluating the effects of similar compounds on animal models indicated improvements in locomotor activity and reduced depressive-like behavior, which supports the hypothesis that these compounds can modulate neurotransmitter levels effectively.
- Antioxidant Activity : Another investigation into related piperidine compounds revealed antioxidant properties, suggesting potential protective effects against oxidative stress in neuronal cells.
Research Findings
Recent research has focused on optimizing the structure of piperidine derivatives to enhance their biological activity while reducing side effects. The following table summarizes some key findings from recent studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, reacting a piperidine derivative with a hydroxyethyl thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfanylmethyl group introduction. Benzyl ester formation typically employs benzyl chloroformate in the presence of a base like triethylamine. Catalysts such as DMAP improve reaction efficiency . Optimization involves varying solvents (THF vs. DMF), temperature (0–60°C), and stoichiometry to maximize purity (>95%) and yield (60–85%) .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- HPLC : Quantifies purity (≥99% as per ) and detects impurities.
- NMR : Confirms stereochemistry (e.g., S-configuration at chiral centers) and functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.2) and fragmentation patterns .
- Elemental Analysis : Ensures correct C, H, N, S ratios (e.g., C: 62.4%, H: 7.6%) .
Q. How should the compound be stored to maintain stability, and what degradation products form under adverse conditions?
- Methodology : Store at 0–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the benzyl ester or oxidation of the thioether group. Degradation under light/moisture produces 4-(hydroxymethyl)piperidine and benzyl alcohol , detectable via TLC or GC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Methodology :
- Structural Modifications : Replace the hydroxyethyl group with hydroxypropyl or methylsulfanyl groups to assess solubility and target binding .
- Biological Assays : Test analogs against enzyme targets (e.g., proteases) using fluorescence polarization or SPR to measure binding affinity (K_d values). highlights analogs with IC₅₀ values <10 µM for specific receptors .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites (e.g., hydrogen bonding with hydroxyethyl groups) .
Q. What experimental strategies address contradictory data in receptor binding assays or toxicity profiles?
- Methodology :
- Purity Validation : Re-run assays using HPLC-purified batches to rule out impurity interference (e.g., residual solvents) .
- Stereochemical Confirmation : Use chiral chromatography to isolate enantiomers and test activity separately, as stereochemistry (e.g., S-configuration) critically impacts receptor binding .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. The hydroxyethyl group may undergo oxidation to a carboxylic acid derivative .
- Enzyme Inhibition : Test against CYP3A4/CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values >50 µM suggest low inhibition risk .
Key Challenges and Solutions
- Stereochemical Complexity : Use asymmetric synthesis (e.g., chiral auxiliaries) or enzymatic resolution to ensure enantiopurity .
- Thioether Oxidation : Add antioxidants (e.g., BHT) to reaction mixtures and storage buffers .
- Low Solubility : Employ co-solvents (DMSO/PEG-400) in biological assays to maintain activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
